![molecular formula C19H28OSi B12541415 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one CAS No. 654643-83-1](/img/structure/B12541415.png)
5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl and trimethylsilyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) to form an intermediate, which is then subjected to further reactions to introduce the trimethylsilyl and octadiynyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Industry: In industrial applications, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action for 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one involves its ability to undergo various chemical transformations. The presence of the trimethylsilyl group can influence the reactivity of the compound, making it more susceptible to nucleophilic attacks. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of a wide range of products .
Comparaison Avec Des Composés Similaires
- 6,6-Dimethyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one
- 5,5-Dimethyl-8-(trimethylsilyl)-7-octyne-2,4-dione
Comparison: Compared to similar compounds, 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one is unique due to the presence of both the trimethylsilyl and octadiynyl groups.
Propriétés
Numéro CAS |
654643-83-1 |
|---|---|
Formule moléculaire |
C19H28OSi |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(8-trimethylsilylocta-1,7-diynyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H28OSi/c1-19(2)15-17(14-18(20)16-19)12-10-8-6-7-9-11-13-21(3,4)5/h14H,6-9,15-16H2,1-5H3 |
Clé InChI |
CNRHMSWSRSGLPI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)C#CCCCCC#C[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


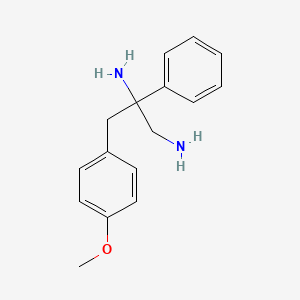
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
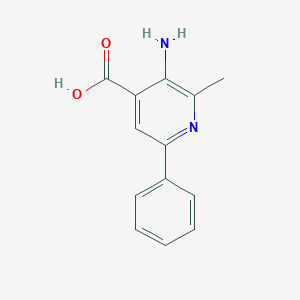
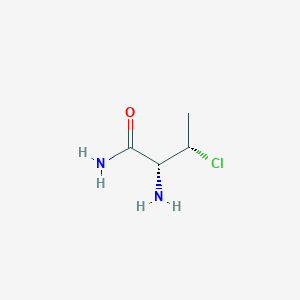
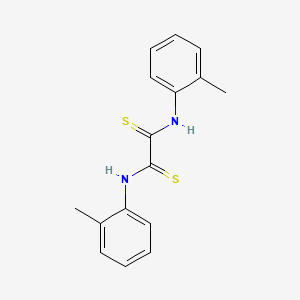
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)

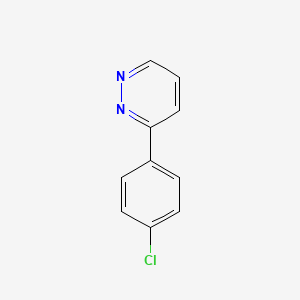


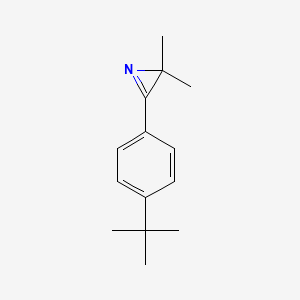

![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
